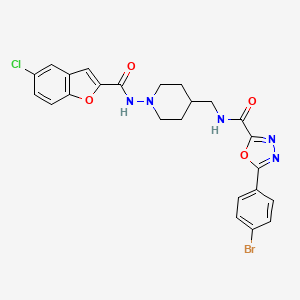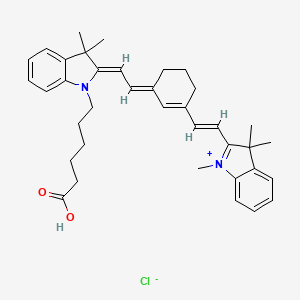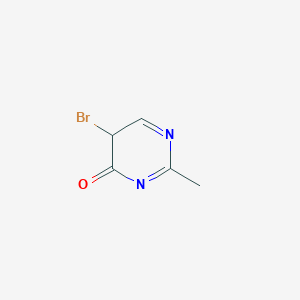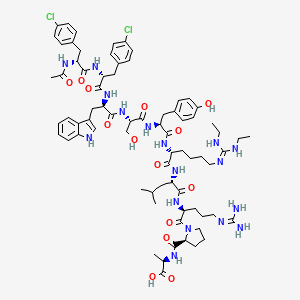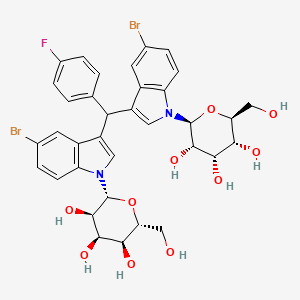
4-Benzothiazol-2-ylsulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzothiazol-2-ylsulfanylbutanoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzothiazol-2-ylsulfanylbutanoate typically involves the condensation of 2-aminobenzenethiol with butanoic acid derivatives. One common method is the reaction of 2-aminobenzenethiol with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Benzothiazol-2-ylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the butanoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Benzothiazol-2-ylsulfanylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and fluorescence materials
Mechanism of Action
The mechanism of action of 4-Benzothiazol-2-ylsulfanylbutanoate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring system can interact with various biological pathways, leading to effects such as apoptosis induction in cancer cells or inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure but lacking the butanoate moiety.
2-Aminobenzenethiol: A precursor in the synthesis of 4-Benzothiazol-2-ylsulfanylbutanoate.
4-Chlorobutanoyl Chloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific combination of the benzothiazole ring and the butanoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications that simpler benzothiazole derivatives may not fulfill .
Properties
Molecular Formula |
C11H10NO2S2- |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H11NO2S2/c13-10(14)6-3-7-15-11-12-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,13,14)/p-1 |
InChI Key |
VLBFSFGWNXSNRM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


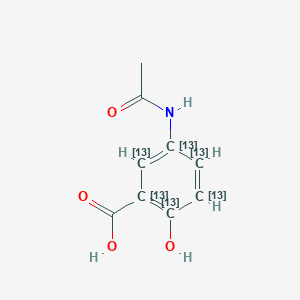
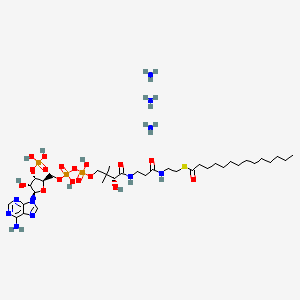
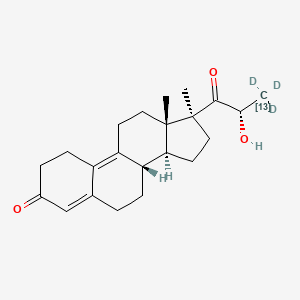

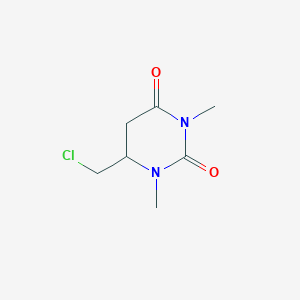
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)

